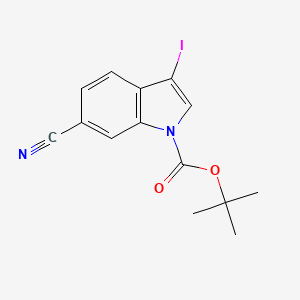

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-cyano-3-iodoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKKBCZEHPMXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155800 | |

| Record name | 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007920-44-5 | |

| Record name | 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivativesThe tert-butyl ester group is usually introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The iodine atom in the compound makes it a suitable candidate for nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antiviral, anticancer, and antimicrobial activities .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The cyano group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Functional Groups: The iodine in the target compound offers distinct reactivity compared to fluorine () or non-halogenated analogs. Iodine’s larger atomic radius facilitates nucleophilic substitution or metal-catalyzed couplings, whereas fluorine’s electronegativity enhances metabolic stability in drug candidates .

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at position 6 (target) increases electrophilicity, contrasting with electron-donating groups like -NH₂ (CAS 219508-62-0) or -OH (CAS 957204-30-7). This affects solubility and reactivity in nucleophilic aromatic substitution .

- Core Structure : Indoline derivatives (e.g., CAS 957204-30-7) exhibit reduced aromaticity compared to indole, altering π-stacking interactions in biological targets .

Physicochemical Properties

| Property | Target Compound | tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate | tert-Butyl 6-amino-1H-indole-1-carboxylate |

|---|---|---|---|

| Molecular Weight | 368.17 | 343.14 | 244.28 |

| LogP (Predicted) | ~3.5 (highly lipophilic) | ~3.1 | ~1.8 (more hydrophilic) |

| Hydrogen Bond Acceptors | 4 | 3 | 4 |

Notes:

- The target’s higher molecular weight and lipophilicity (LogP ~3.5) suggest superior membrane permeability compared to amino-substituted analogs, aligning with its use in protein degradation (e.g., PROTACs) .

Biological Activity

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a tert-butyl ester group, a cyano group, and an iodine atom attached to the indole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Chemical Formula : C14H13IN2O2

- Molecular Weight : 368.18 g/mol

- CAS Number : 2007920-44-5

- Structure : The compound's structure enhances its solubility and stability, making it suitable for various biological assays.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A comparative analysis of related compounds shows that:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Variolin B | 0.5 | P388 murine leukemia |

| Meridianin E | 0.2 | HT29 colon carcinoma |

The specific IC50 values for this compound are still under investigation, but preliminary studies suggest it could be comparable to other potent indole derivatives .

Antiviral Activity

Indole derivatives are also known for their antiviral properties. Studies have shown that compounds similar to this compound can inhibit viral replication in vitro. For instance:

| Compound Name | Virus Type | Activity |

|---|---|---|

| This compound | Herpes Simplex Virus Type I | TBD |

| Variolin B | Polio Type I | Significant inhibition |

These findings suggest that this compound may possess antiviral properties worth exploring further .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including:

- Kinases : Inhibition of cyclin-dependent kinases (CDKs) may lead to cell cycle arrest and apoptosis in cancer cells.

- Receptors : Potential interaction with viral receptors could impede viral entry into host cells.

Case Studies

A recent study investigated the effects of indole derivatives on cancer cell lines, highlighting the promising activity of compounds like this compound:

"The compound demonstrated moderate cytotoxicity against several cancer cell lines, suggesting potential as a lead compound for further development" .

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for drug development, particularly in oncology and virology. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how the compound interacts with specific targets.

- In Vivo Testing : Evaluating efficacy and safety in animal models.

- Structure–Activity Relationship (SAR) Analysis : Optimizing the chemical structure for enhanced potency and selectivity.

Q & A

Basic: What spectroscopic techniques are essential for characterizing tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate, and how are key functional groups identified?

Answer: Key techniques include 1H/13C NMR , IR spectroscopy , and HRMS . The tert-butyl group exhibits a singlet at ~1.3 ppm (1H NMR) and a carbonyl signal at ~150–155 ppm (13C NMR). The cyano group is identified via IR (sharp ~2200 cm⁻¹ stretch) and 13C NMR (~115–120 ppm). Iodine’s presence is confirmed by X-ray crystallography (C–I bond length ~2.09 Å) or coupling in cross-coupling reactions. For crystallographic validation, refine data using SHELXL and visualize with ORTEP-3 .

Basic: What synthetic routes are reported for this compound, and what conditions optimize yield?

Answer: Sequential functionalization of the indole core is common. A typical route involves:

Cyano introduction : Ullmann-type coupling with CuCN under anhydrous DMF at 120°C for 12–24 hours.

Iodination : N-iodosuccinimide (NIS) in DCM/AcOH (1:1) at 0–25°C.

Key optimizations:

- Maintain anhydrous conditions for cyano substitution.

- Use 1.2–1.5 equivalents of NIS to avoid over-iodination.

- Purify via silica chromatography (hexane/EtOAc) to preserve the Boc group .

Advanced: How does crystallographic data resolve structural ambiguities in this compound?

Answer: X-ray diffraction confirms regiochemistry and steric effects. SHELXL refines high electron density around iodine, applying anisotropic displacement parameters. ORTEP-3 visualizes tert-butyl group disorder. Discrepancies in bond lengths (e.g., C–I deviations >0.05 Å) may indicate lattice strain, requiring iterative refinement .

Advanced: How to address contradictions in NMR data for iodinated indole derivatives?

Answer: Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For 13C assignments, DEPT-135 distinguishes CH2/CH3 groups. Broadening from iodine’s quadrupolar relaxation is mitigated by higher field instruments (≥500 MHz) or longer acquisition times. Cross-validate with DFT-based chemical shift predictions .

Advanced: What strategies prevent Boc group cleavage during functionalization?

Answer: Avoid strong acids (e.g., TFA) and high temperatures (>80°C). Use mild acids (AcOH) for iodination and neutralize post-reaction with NaHCO3. In Pd-catalyzed couplings, employ ligands (XPhos) that reduce reaction temperatures. Purify with neutral solvents (hexane/EtOAc) .

Methodological: How to optimize cyano and iodo introduction on the indole ring?

Answer: Enhance SNAr reactivity by pre-functionalizing the indole with electron-withdrawing groups (e.g., nitro). For iodination, monitor by TLC (hexane:EtOAc 4:1) and quench with ice water to precipitate the product. Recrystallize from ethanol/water for purity .

Basic: What is the compound’s role in medicinal chemistry?

Answer: It is a key intermediate for kinase inhibitors and apoptosis inducers. The iodine enables cross-coupling (e.g., Sonogashira), while the cyano group can be reduced to amines for hydrogen bonding. Recent studies highlight its use in selective PI3Kδ inhibitors .

Advanced: What computational methods predict reactivity in Pd-catalyzed couplings?

Answer: DFT calculates activation energies for oxidative addition (Pd(0) → Pd(II)). COSMO-RS models solvent effects (DMF vs. THF), guiding ligand selection (XPhos for bulky substrates) .

Methodological: How to troubleshoot low yields in cross-coupling reactions?

Answer: Use fresh Pd(OAc)₂ (5 mol%) with ligands (SPhos) to prevent catalyst deactivation. Add TBAB to improve solubility and degas solvents to avoid homocoupling. Analyze intermediates via LC-MS .

Advanced: What purification techniques isolate the compound from complex mixtures?

Answer: Employ reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for polar byproducts. Recrystallize from toluene/hexane (1:5). Use scavenger resins (trisamine) to remove Pd residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.